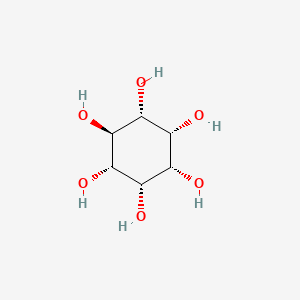

An inositol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Inositol Stereoisomers and their Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Inositol and its Stereoisomers

Inositol is a carbocyclic polyol that plays a crucial role in a variety of cellular processes.[1][2][3] While often referred to as vitamin B8, it is not a true vitamin as it can be synthesized by the human body from glucose.[2] Inositol exists as nine possible stereoisomers, with myo-inositol being the most abundant and biologically significant form in eukaryotes.[1][4][5] The stereoisomers differ in the spatial orientation of their hydroxyl groups, which in turn dictates their specific biological functions.[6] The primary stereoisomers of biological interest include myo-inositol, D-chiro-inositol, and scyllo-inositol. These molecules are integral components of cell membranes, act as precursors to second messengers in signal transduction pathways, and are involved in processes such as insulin signaling, nerve guidance, and cytoskeleton assembly.[3][5]

Key Inositol Stereoisomers and Their Biological Functions

The distinct biological roles of inositol stereoisomers are largely determined by their unique three-dimensional structures.

myo-Inositol (MI)

myo-Inositol is the most prevalent inositol isomer in the body and serves as a fundamental component of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphatidylinositol phosphates (PIPs).[1][3] These lipids are critical for the formation of phosphoinositides, which are key players in cellular signaling.[5]

Biological Functions:

-

Second Messenger Signaling: myo-Inositol is a precursor to inositol 1,4,5-trisphosphate (IP3), a ubiquitous second messenger that mobilizes intracellular calcium stores.[4][5] This process is initiated by the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[5][7]

-

Insulin Signal Transduction: It plays a role in insulin signaling pathways, contributing to glucose uptake and metabolism.[3][8]

-

Ovarian Function: High concentrations of myo-inositol in follicular fluid are associated with good quality oocytes.[9] It is involved in follicle-stimulating hormone (FSH) signaling, which is essential for healthy ovulation.[10]

-

Nervous System: In the brain, myo-inositol is involved in the function of neurotransmitters and has shown therapeutic potential in treating conditions like depression, anxiety, and obsessive-compulsive disorders.[4]

D-chiro-Inositol (DCI)

D-chiro-inositol is synthesized from myo-inositol by an insulin-dependent epimerase enzyme.[11][12] It is less abundant than myo-inositol but plays a crucial role in insulin-mediated processes.[13]

Biological Functions:

-

Insulin Sensitizer: DCI is a key component of inositolphosphoglycans (IPGs), which act as second messengers in the insulin signaling pathway.[4][12] It primarily mediates glycogen synthesis and storage.[12][13][14][15]

-

Androgen Regulation: DCI is involved in the synthesis of insulin-dependent androgens and can modulate the activity of aromatase, the enzyme that converts androgens to estrogens.[14][16]

-

Metabolic Health: It has been shown to improve insulin sensitivity, which is beneficial for managing conditions like Polycystic Ovary Syndrome (PCOS) and type 2 diabetes.[13][17]

scyllo-Inositol (SI)

scyllo-Inositol is another naturally occurring stereoisomer that has gained attention for its potential neuroprotective effects.

Biological Functions:

-

Alzheimer's Disease: scyllo-Inositol has been investigated for its ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[4][18][19] It is believed to stabilize non-toxic forms of Aβ proteins.[4]

-

Neuroprotection: By preventing the formation of toxic Aβ oligomers, scyllo-inositol may reduce neuronal toxicity and improve cognitive function in animal models of Alzheimer's.[18][20]

Quantitative Data on Inositol Stereoisomers

The following tables summarize key quantitative data related to the biological functions of inositol stereoisomers.

Table 1: Physiological Concentrations and Ratios of Inositol Stereoisomers

| Stereoisomer/Ratio | Tissue/Fluid | Concentration/Ratio | Significance | Reference(s) |

| myo-Inositol | Brain | ~5 mM | High concentration reflects its importance in neurotransmission. | [19] |

| scyllo-Inositol | Brain | ~0.5 mM | Elevated levels may be a marker for metabolic disturbances. | [19] |

| myo-Ins/d-chiro-Ins Ratio | Plasma | 40:1 | Physiological ratio in healthy individuals. | [9] |

| myo-Ins/d-chiro-Ins Ratio | Follicular Fluid (Healthy) | 100:1 | Important for oocyte quality. | [15] |

| myo-Ins/d-chiro-Ins Ratio | Follicular Fluid (PCOS) | 0.2:1 | Altered ratio is a hallmark of PCOS. | [15] |

| myo-Ins/d-chiro-Ins Ratio | Thecal Cells (Healthy) | ~20:1 | Reflects normal insulin sensitivity in the ovary. | [21] |

Table 2: Therapeutic Dosages of Inositol Stereoisomers

| Stereoisomer | Condition | Dosage | Outcome | Reference(s) |

| D-chiro-inositol | Polycystic Ovary Syndrome (PCOS) | 1200 mg/day for 6-8 weeks | Improved ovulation in obese PCOS women. | [14] |

| myo-Inositol & D-chiro-inositol | Polycystic Ovary Syndrome (PCOS) | 40:1 ratio | Improved metabolic profile in overweight PCOS subjects. | [22] |

| myo-Inositol | Gestational Diabetes | Not specified | Reduced incidence of gestational diabetes. | [2] |

Signaling Pathways Involving Inositol Stereoisomers

The most well-characterized signaling pathway involving inositols is the phosphoinositide signaling pathway.

The Phosphoinositide Signaling Pathway

This pathway is crucial for transducing extracellular signals into intracellular responses. It begins with the phosphorylation of phosphatidylinositol (PI) to form various phosphoinositides. A key event is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+), which in turn activates a multitude of cellular processes.[7]

Caption: The Phosphoinositide Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate study of inositol stereoisomers and their biological functions.

IP3 Receptor Binding Assay (Fluorescence Polarization)

This assay quantifies the binding of fluorescently labeled IP3 to its receptor.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. Unbound, fluorescently-labeled IP3 tumbles rapidly, resulting in low polarization. When bound to the larger IP3 receptor, its rotation slows, and the polarization of the emitted light increases.[23]

Protocol:

-

Reagents and Preparation:

-

Fluorescently labeled IP3 (e.g., FITC-IP3).

-

Purified N-terminal fragments of the IP3 receptor.

-

Binding buffer (e.g., Ca2+-free CLM).

-

Unlabeled IP3 for competition assays.

-

96-well black microplates.

-

-

Assay Procedure:

-

Prepare serial dilutions of the competing unlabeled ligand (IP3) in the binding buffer.

-

In a 96-well plate, add the following to each well in duplicate:

-

A fixed concentration of fluorescently labeled IP3 (e.g., 0.5 nM).

-

A fixed concentration of the IP3 receptor fragment (e.g., 80 nM).

-

Varying concentrations of the unlabeled IP3.

-

-

Incubate the plate at room temperature for 20 minutes to reach equilibrium.[23]

-

Measure fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 520 nm.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the unlabeled ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

-

PI3K Enzyme Activity Assay

This assay measures the activity of phosphoinositide 3-kinases (PI3Ks), which are crucial in the phosphoinositide signaling pathway.

Principle: The assay measures the conversion of a PI3K substrate (e.g., PIP2) to its product (PIP3). The amount of PIP3 produced is then quantified, often through a competitive binding assay.[24]

Protocol:

-

Reagents and Preparation:

-

Recombinant PI3K enzyme.

-

PI3K substrate (e.g., PI(3,4)P2).

-

ATP.

-

Kinase reaction buffer.

-

PIP3 detection system (e.g., a PIP3-binding protein like GRP-1, and a detection method such as HRP-conjugated antibody).

-

Stop solution.

-

-

Assay Procedure:

-

Pre-incubate the PI3K enzyme with any test inhibitors for 10 minutes.[24]

-

Initiate the kinase reaction by adding the PIP2 substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[25]

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a plate coated with a PIP3-binding protein.

-

Add a biotinylated-PIP3 tracer, which will compete with the enzyme-generated PIP3 for binding to the coated protein.

-

Detect the bound biotinylated-PIP3 using a streptavidin-HRP conjugate and a colorimetric substrate.

-

-

Data Analysis:

-

The signal is inversely proportional to the PI3K activity. A lower signal indicates higher enzyme activity.

-

Calculate the percentage of inhibition for test compounds compared to a control without inhibitor.

-

Caption: Workflow for a PI3K Enzyme Activity Assay.

Therapeutic Potential and Drug Development

The diverse biological functions of inositol stereoisomers make them attractive targets for drug development.

-

myo-Inositol and D-chiro-Inositol: The insulin-sensitizing properties of MI and DCI have led to their use in the management of PCOS and metabolic syndrome.[2][4][22] Supplementation with these isomers, often in a physiological ratio, aims to correct the underlying insulin resistance and hormonal imbalances.[22]

-

scyllo-Inositol: Its ability to interfere with amyloid-β aggregation has positioned it as a potential therapeutic agent for Alzheimer's disease.[18][19][20] Clinical trials have been conducted to evaluate its safety and efficacy.[18]

Conclusion

Inositol stereoisomers are a fascinating class of molecules with a wide array of biological functions. From their fundamental role as second messengers in signal transduction to their therapeutic potential in metabolic and neurodegenerative diseases, these compounds continue to be an active area of research. A thorough understanding of their distinct roles, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing their application in both basic science and clinical practice. The continued exploration of inositol-based therapies holds promise for the development of novel treatments for a range of human diseases.

References

- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inositol: Health Benefits & Side Effects [webmd.com]

- 3. Inositol - Wikipedia [en.wikipedia.org]

- 4. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Inositol? [synapse.patsnap.com]

- 6. What conditions is Myo-Inositol used for? [vita-world24.de]

- 7. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. egoipcos.com [egoipcos.com]

- 10. zibawellness.com.au [zibawellness.com.au]

- 11. D-Chiro-Inositol - D-CHIRO INOSITOLO [dchiroinositolo.com]

- 12. tandfonline.com [tandfonline.com]

- 13. novomins.com [novomins.com]

- 14. D-chiro-inositol: What, implications and benefits - Inositoli [inositoli.com]

- 15. d-Chiro-Inositol in Clinical Practice: A Perspective from the Experts Group on Inositol in Basic and Clinical Research (EGOI) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 17. How Does Inositol Work? [medicalphysics.institute]

- 18. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

- 20. ic.unicamp.br [ic.unicamp.br]

- 21. egoipcos.com [egoipcos.com]

- 22. tandfonline.com [tandfonline.com]

- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

- 25. promega.de [promega.de]

Inositol Phosphate Metabolism and Cellular Regulation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of inositol phosphate metabolism and its critical role in cellular regulation. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate signaling networks governed by inositol phosphates. This document delves into the core signaling pathways, presents quantitative data for comparative analysis, details key experimental methodologies, and provides visual representations of the described molecular interactions and workflows.

Introduction to Inositol Phosphate Metabolism

Inositol, a six-carbon cyclitol, is a fundamental component of eukaryotic cell membranes and the precursor to a diverse array of signaling molecules known as inositol phosphates and phosphoinositides. These molecules are central to a complex signaling language that governs a multitude of cellular processes, including cell growth, proliferation, differentiation, apoptosis, and metabolic regulation. The phosphorylation state of the inositol ring, catalyzed by a host of specific kinases and phosphatases, dictates its signaling function, creating a dynamic and tightly regulated network.

Two major signaling pathways involving inositol phosphates are the Phospholipase C (PLC) pathway, which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the Phosphoinositide 3-kinase (PI3K) pathway, which produces phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Dysregulation of these pathways is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making the enzymes involved prime targets for therapeutic intervention.

Core Signaling Pathways

The PLC/IP3/DAG Signaling Pathway

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) triggers the activation of Phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, into two second messengers: the soluble inositol 1,4,5-trisphosphate (IP3) and the membrane-bound diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[1] This surge in intracellular calcium concentration activates a variety of downstream effectors, including calcium-dependent kinases and phosphatases, which modulate a wide range of cellular responses.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of substrate proteins, influencing processes such as gene expression, cell proliferation, and differentiation.

Figure 1: PLC/IP3/DAG Signaling Pathway.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4][5] Upon activation, PI3K phosphorylates the 3'-hydroxyl group of the inositol ring of phosphoinositides. A key reaction is the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7]

PIP3 remains at the plasma membrane and serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by other kinases, such as PDK1.

Once activated, Akt dissociates from the membrane and phosphorylates a wide array of downstream targets, thereby regulating fundamental cellular processes including cell survival, growth, proliferation, and metabolism. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[4]

Figure 2: PI3K/AKT Signaling Pathway.

Quantitative Data on Inositol Phosphate Metabolism

The precise regulation of inositol phosphate signaling is underscored by the kinetic properties of the enzymes involved and the cellular concentrations of their substrates and products. The following tables summarize key quantitative data for easy comparison.

Enzyme Kinetic Parameters

The Michaelis constant (Km) and maximum reaction velocity (Vmax) are critical parameters for understanding enzyme function.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue/Cell Line | Reference |

| Inositol Polyphosphate Multikinase (IPMK) | Ins(1,3,4,6)P4 | 0.222 | 42 | Human (recombinant) | [8] |

| myo-inositol-1,4,5-trisphosphate | 0.112 | 27 | Human (recombinant) | [9] | |

| myo-inositol-1,3,4,6-tetrakisphosphate | 0.295 | 114 | Human (recombinant) | [9] | |

| myo-inositol-1,3,4,5-tetrakisphosphate | 0.129 | 1.1 | Human (recombinant) | [9] | |

| ATP | 61 | - | Human (recombinant) | [9] | |

| Phosphatidylinositol 4,5-bisphosphate | 39 | - | Human (recombinant) | [9] | |

| Inositol Polyphosphate 1-Phosphatase | Ins(1,3,4)P3 | Varies (3-4 fold) | - | Bovine Tissues | [10] |

| Phosphoinositide 3-kinase α (PI3Kα) | PIP2 | 1.77 | 0.00178 (pmol/min) | - | [11] |

| ATP | 2.0 | 0.00178 (pmol/min) | - | [11] | |

| PTEN | PtdIns(3,4,5)P3 | Low | >200-fold vs Ins(1,3,4,5)P4 | - | [12] |

Cellular Concentrations of Inositol Phosphates

The cellular abundance of different inositol phosphate isomers varies between cell types and in response to stimulation.

| Inositol Phosphate | Cell Type/Tissue | Condition | Concentration (pmol/10^8 cells or pmol/mg protein) | Reference |

| IP3 | Human Platelets | Resting | 1-4 | [13] |

| Human Platelets | Thrombin-stimulated | 10-30 | [13] | |

| NIH 3T3 Fibroblasts | Basal | 88 nM | [14] | |

| NIH 3T3 Fibroblasts | Stimulated | >430 nM | [14] | |

| PIP2 | Human Platelets | Unstimulated | 78.8 ± 13.7 | [15] |

| Human Platelets | CRP-stimulated | 118.1 ± 20.5 | [15] | |

| PIP3 | PC12 Cells | - | ~1/6 to 1/2 of PIP2 levels | [16] |

| InsP5 | Mammalian Cells | - | 15-50 µM | [17] |

| InsP6 | Mammalian Cells | - | 15-50 µM | [17] |

| Human T-lymphocyte (Jurkat) | Basal | 6380 ± 355 (pmol/10^9 cells) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of inositol phosphate metabolism.

Extraction and Quantification of Inositol Phosphates

This protocol is adapted for the extraction of phosphoinositides from cultured cells for subsequent analysis by mass spectrometry.

-

Cell Harvesting: Grow cells to the desired confluency. For adherent cells, wash with ice-cold PBS and scrape into a suitable volume of PBS. For suspension cells, pellet by centrifugation. A minimum of 10x10^6 cells is recommended.

-

Lipid Extraction: To the cell pellet, add the following ice-cold solutions sequentially with vortexing after each addition:

-

242 µL Chloroform

-

484 µL Methanol

-

23.6 µL 1 M HCl

-

170 µL Water

-

-

Phase Separation: Induce phase separation by adding:

-

725 µL Chloroform

-

170 µL 2 M HCl

-

-

Centrifugation: Centrifuge at 1500 x g for 5 minutes at room temperature.

-

Collection: The lower organic phase contains the phosphoinositides. Carefully collect this phase and dry it under a stream of nitrogen.

-

Deacylation (Optional for certain MS analyses):

-

Resuspend the dried lipid extract in 50 µL of methylamine solution (methanol/water/1-butanol; 46:43:11).

-

Incubate at 53°C for 50 minutes.

-

Add 25 µL of cold isopropanol and dry under nitrogen.

-

Resuspend the deacylated lipids in water for analysis.[15]

-

Figure 3: Phosphoinositide Extraction Workflow.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the various inositol phosphate isomers.

-

Sample Preparation: Extract water-soluble inositol phosphates from cells or tissues, typically using an acid precipitation method (e.g., with perchloric acid), followed by neutralization.

-

Chromatography System:

-

Column: A strong anion-exchange (SAX) column is commonly used.

-

Mobile Phase: A gradient of increasing salt concentration (e.g., ammonium phosphate) is used to elute the inositol phosphates, with higher phosphorylated species eluting at higher salt concentrations.

-

-

Detection:

-

Radiolabeling: If cells were pre-labeled with [3H]-inositol, fractions can be collected and radioactivity measured by scintillation counting.

-

Post-column Derivatization: A post-column reaction system can be used to create a detectable product.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for sensitive and specific detection and quantification.

-

Mass spectrometry (MS) offers high sensitivity and specificity for the identification and quantification of inositol phosphates.

-

Ionization: Electrospray ionization (ESI) is typically used in negative ion mode due to the highly negatively charged nature of inositol phosphates.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometers (e.g., Orbitrap) can be used.

-

Analysis Mode:

-

Selected Reaction Monitoring (SRM): For targeted quantification of known inositol phosphates. This involves selecting a specific precursor ion (the inositol phosphate of interest) and monitoring for a specific fragment ion produced upon collision-induced dissociation.

-

Full Scan: For untargeted analysis to identify a broader range of inositol phosphates.

-

-

Quantification: Absolute quantification can be achieved using stable isotope-labeled internal standards.

Conclusion

The study of inositol phosphate metabolism and its role in cellular regulation is a dynamic and expanding field. The intricate network of kinases, phosphatases, and their downstream effectors forms a sophisticated signaling system that is fundamental to cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complexities of these pathways. A deeper understanding of the quantitative aspects of inositol phosphate signaling will be instrumental in the development of novel therapeutic strategies targeting the enzymes of this critical metabolic and signaling network. The continued refinement of analytical techniques will undoubtedly lead to new discoveries and a more complete picture of how these small molecules exert such profound control over cellular life.

References

- 1. Quantitative imaging of inositol distribution in yeast using multi-isotope imaging mass spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of PIP2 hydrolysis and regulation of phospholipase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipase C - Wikipedia [en.wikipedia.org]

- 4. Inositol and PIP2/PIP3 Ratio: At the Crossroad of the Biodynamic Interface Between Cells and Their Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 6. wang.ucsd.edu [wang.ucsd.edu]

- 7. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 8. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Inositol phospholipid hydrolysis in cultured astrocytes and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of basal and stimulated levels of inositol triphosphate in [32P]orthophosphate-labeled platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor-mediated inositol phospholipid hydrolysis in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphoinositide 3-Kinases p110α and p110β Regulate Cell Cycle Entry, Exhibiting Distinct Activation Kinetics in G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Segregation of PIP2 and PIP3 into distinct nanoscale regions within the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability [mdpi.com]

The Pivotal Role of Inositol Phospholipids in Eukaryotic Cell Membrane Architecture and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol, a carbocyclic sugar, is a fundamental component of eukaryotic cell membranes, primarily in the form of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides (PPIs). While constituting a minor fraction of total membrane phospholipids, these molecules are indispensable for maintaining membrane structure, function, and orchestrating a vast array of cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted functions of inositol-containing phospholipids in the eukaryotic cell membrane, with a focus on their structural significance and their role as signaling hubs. We delve into the quantitative distribution of these lipids, detail key experimental methodologies for their study, and provide visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Structural and Functional Significance of Inositol Phospholipids

The eukaryotic cell membrane is a dynamic and complex interface crucial for cellular integrity, communication, and homeostasis. Embedded within this lipid bilayer are inositol-containing phospholipids, which play roles far exceeding that of simple structural components. Phosphatidylinositol (PI) is synthesized predominantly in the endoplasmic reticulum and constitutes approximately 5-10% of the total phospholipids in mammalian cell membranes.[1] The inositol headgroup of PI can be reversibly phosphorylated at the 3, 4, and 5 positions of its inositol ring by a suite of specific kinases and phosphatases, giving rise to seven distinct phosphoinositide (PPI) species: PI(3)P, PI(4)P, PI(5)P, PI(3,4)P₂, PI(3,5)P₂, PI(4,5)P₂, and PI(3,4,5)P₃.[2]

These PPIs, despite their low abundance, are master regulators of cellular function.[2] They act as docking sites for a myriad of cytosolic proteins, recruiting them to the membrane and thereby controlling their activity and localization.[3] This recruitment is often mediated by specific protein domains that recognize the unique phosphorylation patterns of the inositol headgroup.[3][4] Through these interactions, inositol phospholipids are central to a wide range of cellular processes, including signal transduction, membrane trafficking, ion channel regulation, and cytoskeletal dynamics.[2][5] Dysregulation of PPI metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making the enzymes involved in their synthesis and degradation attractive targets for drug development.[5]

Quantitative Distribution of Inositol Phospholipids

The precise concentration and subcellular localization of different phosphoinositide species are critical for their function. Their distribution is not uniform, with specific PPIs being enriched in the membranes of particular organelles, thus contributing to organelle identity. The plasma membrane, for instance, is highly enriched in PI(4,5)P₂, which plays a crucial role in signal transduction and endocytosis.[5] The following tables summarize the available quantitative data on the abundance of major phosphoinositides in eukaryotic cells.

Table 1: Relative Abundance of Phosphoinositides in Mammalian Cells

| Phosphoinositide Species | Relative Abundance (% of total phosphoinositides) | Primary Subcellular Localization |

| Phosphatidylinositol (PI) | ~85-90% | Endoplasmic Reticulum, Golgi Apparatus |

| Phosphatidylinositol 4-phosphate (PI(4)P) | ~5-10% | Golgi Apparatus, Plasma Membrane |

| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | ~1-2% | Plasma Membrane |

| Phosphatidylinositol 3-phosphate (PI(3)P) | <1% | Early Endosomes |

| Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃) | <0.1% (transiently produced upon stimulation) | Plasma Membrane |

Data compiled from multiple sources, representing typical values in mammalian cells under resting conditions. Actual concentrations can vary depending on cell type and physiological state.

Table 2: Quantitative Abundance of Phosphoinositides in Human Platelets

| Phosphoinositide Species | Abundance in Resting Platelets (pmol/10⁸ cells) | Abundance in Stimulated Platelets (pmol/mg protein) |

| PI4P | 94.7 ± 11.1 | 243.7 ± 46.1 (after 5 min CRP treatment) |

| PI(3,4)P₂ | 3.1 ± 0.2 | Not reported |

| PI(4,5)P₂ | 59.2 ± 12.4 | 118.1 ± 20.5 (after 5 min CRP treatment) |

Data from targeted ion chromatography-mass spectrometry-based analysis of human platelets.[6] CRP: Collagen-Related Peptide.

Key Signaling Pathways Involving Inositol Phospholipids

Inositol phospholipids are central to two major signaling pathways: the phospholipase C (PLC) pathway and the phosphoinositide 3-kinase (PI3K) pathway.

The Phospholipase C (PLC) Pathway

Upon stimulation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated.[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key phospholipid of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol.[7] The resulting increase in intracellular Ca²⁺ concentration activates a wide range of cellular responses. DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, modulating their activity.[8]

The Phosphoinositide 3-Kinase (PI3K) Pathway

The PI3K pathway is another critical signaling cascade initiated at the cell membrane. Upon activation by growth factors or other stimuli, receptor tyrosine kinases recruit and activate phosphoinositide 3-kinases (PI3Ks).[7] PI3Ks then phosphorylate the 3-position of the inositol ring of PI(4,5)P₂, generating phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[7] PI(3,4,5)P₃ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[9] The recruitment of Akt and PDK1 to the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide range of downstream substrates, promoting cell survival, growth, proliferation, and metabolism.[7]

Experimental Protocols for the Study of Inositol Phospholipids

The study of inositol phospholipids requires specialized techniques due to their low abundance and rapid turnover. Below are detailed methodologies for key experiments.

Metabolic Labeling of Cells with [³H]-Inositol and Lipid Extraction

This method allows for the sensitive detection and quantification of phosphoinositide turnover.

Materials:

-

Inositol-free cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

[³H]-myo-inositol

-

Phosphate-buffered saline (PBS)

-

1 M Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

0.1 M EDTA, pH 8.0

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in appropriate culture dishes and grow to the desired confluency.

-

Wash cells once with PBS and then incubate in inositol-free medium for 30 minutes to deplete intracellular inositol pools.

-

Replace the medium with fresh inositol-free medium containing dialyzed FBS and 10-50 µCi/mL of [³H]-myo-inositol.

-

Incubate the cells for 24-48 hours to allow for metabolic labeling of the inositol lipid pools to equilibrium.

-

-

Cell Stimulation and Lysis:

-

After labeling, wash the cells with PBS.

-

Stimulate the cells with the desired agonist for the appropriate time course.

-

Terminate the stimulation by aspirating the medium and adding 400 µL of ice-cold 1 M HCl.

-

Add 400 µL of methanol and scrape the cells. Transfer the lysate to a microcentrifuge tube.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell lysate, add 400 µL of chloroform.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 1 minute to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

-

To the collected organic phase, add 400 µL of a freshly prepared mixture of Methanol:0.1 M EDTA (pH 8.0) in a 1:0.9 (v/v) ratio.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Evaporate the solvent from the final organic phase under a stream of nitrogen gas.

-

The dried lipid extract can be stored at -70°C.

-

-

Quantification:

-

Resuspend the dried lipids in a known volume of appropriate solvent.

-

Take an aliquot for scintillation counting to determine the total radioactivity incorporated into the lipids.

-